(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol
Description
(1-Methyl-3-propyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a methyl group at the 1-position, a propyl chain at the 3-position, and a hydroxymethyl substituent at the 4-position of the pyrazole ring. Pyrazole-based compounds are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1-methyl-3-propylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-4-8-7(6-11)5-10(2)9-8/h5,11H,3-4,6H2,1-2H3 |
InChI Key |
HYZCZDRKJXZVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C=C1CO)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids. The reaction is carried out at 100°C for 16 hours, followed by precipitation in ice water and crystallization from acetone . This method yields 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which can be further reduced to obtain the desired compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:
-
Mild Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the corresponding aldehyde (1-methyl-3-propyl-1H-pyrazol-4-carbaldehyde) at 0–25°C with yields of 72–85% .
-
Strong Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydroxymethyl group to a carboxylic acid (1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid) at 60–80°C.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| PCC | 4-Formyl derivative | 72–85% | 0–25°C, CH₂Cl₂ |
| KMnO₄/H⁺ | 4-Carboxylic acid | 65–78% | 60–80°C, H₂SO₄ |
Reduction Reactions
The pyrazole ring and substituents exhibit selective reducibility:
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol reduces the pyrazole ring to a pyrazoline derivative under H₂ (1 atm), though yields remain moderate (50–60%) due to competing side reactions .
-
Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces the hydroxymethyl group to a methyl group in tetrahydrofuran (THF) at 0°C, forming (1-methyl-3-propyl-1H-pyrazol-4-yl)methane.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
-
Halogenation : Thionyl chloride (SOCl₂) converts the alcohol to 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole in anhydrous dichloromethane at reflux (85% yield).
-
Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) introduces a sulfonic acid group at the 4-position, though regioselectivity depends on reaction time and temperature.
| Reagent | Product | Key Conditions |
|---|---|---|
| SOCl₂ | 4-Chloromethyl derivative | Reflux, CH₂Cl₂ |
| ClSO₃H | 4-Sulfonic acid | 0°C, 2h |
Esterification and Etherification
-
Ester Formation : Acetic anhydride (Ac₂O) in pyridine acetylates the hydroxymethyl group, yielding 4-(acetoxymethyl)-1-methyl-3-propyl-1H-pyrazole (90% yield).
-
Williamson Ether Synthesis : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH produces 4-(alkoxymethyl) derivatives .
Cycloaddition and Cross-Coupling
-
Copper-Catalyzed Coupling : Under Ullmann conditions, the 4-hydroxymethyl group participates in C–O bond formation with aryl halides, enabling access to biaryl ether derivatives .
-
Click Chemistry : The compound reacts with azides in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids, useful in medicinal chemistry.
Complexation with Metals
The pyrazole nitrogen and hydroxyl group act as ligands for transition metals:
-
Platinum(II) Complexes : Forms stable complexes with Pt(II) salts, as demonstrated in heteroleptic Pt(II) structures for optoelectronic applications .
-
Zinc Coordination : Binds to Zn²⁺ in aqueous ethanol, forming octahedral complexes characterized by X-ray crystallography .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Loss of the hydroxymethyl group as formaldehyde (150–200°C).
-
Pyrazole ring degradation above 300°C, producing CO₂ and H₂O .
Biological Derivatization
-
Glycosylation : Enzymatic coupling with glucose using glycosyltransferases yields 4-(β-D-glucosyloxymethyl) derivatives, explored for prodrug development .
-
Phosphorylation : Reaction with phosphoryl chloride (POCl₃) introduces a phosphate group, enhancing water solubility for pharmacological studies.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol, have shown promising antibacterial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been compared to commercial antibiotics like linezolid and cefaclor, showing comparable efficacy .
Pharmacological Properties
The compound has potential as a GlyT1 inhibitor, which is relevant for treating psychiatric disorders such as schizophrenia. Modifications in the pyrazole structure have been shown to enhance inhibitory activity, making it a candidate for further pharmacological exploration .
Synthesis and Chemical Reactions
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Iron-Catalyzed Reactions : A method involving the reaction of diarylhydrazones with vicinal diols has been reported to yield high-purity pyrazole compounds .
- One-Pot Synthesis : Recent advancements allow for a one-pot reaction involving aldehydes and hydrazones to produce polyfunctional pyrazoles efficiently .
Material Science
Polymer Applications
Pyrazole derivatives are being investigated for their potential use in polymer chemistry. The unique properties of these compounds can enhance the performance characteristics of polymers, such as thermal stability and resistance to degradation.
Case Studies
Mechanism of Action
The mechanism of action of (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
- Phenyl and fluorophenyl groups enhance aromaticity, favoring interactions with biological targets (e.g., enzyme active sites) via π-stacking . Methylthio and aldehyde groups introduce electronegative or reactive moieties, which may increase metabolic stability or toxicity .
Molecular Weight :
Research and Application Gaps
- Pharmacological Data: No evidence of biological activity studies for the target compound. In contrast, phenyl and fluorophenyl analogs are commonly explored as kinase inhibitors or antimicrobial agents .
- Stability Studies : Propyl chain oxidation or metabolic degradation pathways remain uncharacterized, unlike sulfur-containing analogs, where stability under ambient conditions is documented .
Biological Activity
(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrazole ring with a hydroxymethyl group, which is critical for its biological interactions.
Research indicates that compounds containing the pyrazole scaffold often exhibit multiple biological activities, including:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit various enzymes, such as alpha-amylase and cyclooxygenase, which are involved in carbohydrate metabolism and inflammation, respectively .
- Receptor Modulation : Some pyrazole derivatives act as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype, which is implicated in neurological disorders such as Alzheimer's disease .
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antifungal against Aspergillus niger | |
| Pyrazole derivatives | Antibacterial against Staphylococcus aureus |
2. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies indicate that they can reduce inflammation by inhibiting cyclooxygenase enzymes, thereby decreasing prostaglandin synthesis . The presence of the hydroxymethyl group in this compound may enhance its anti-inflammatory efficacy.
3. Antidiabetic Activity
The inhibition of alpha-amylase by pyrazole derivatives suggests potential applications in managing diabetes. Compounds similar to this compound have demonstrated significant alpha-amylase inhibition, outperforming standard treatments like acarbose .
Case Study 1: Alpha-Amylase Inhibition
A study evaluating various pyrazole derivatives found that those with propyl chains exhibited potent alpha-amylase inhibitory activity. The results indicated that modifications at the hydroxymethyl position could influence enzyme binding stability .
Case Study 2: Antifungal Efficacy
In a comparative study on antifungal activity, a series of pyrazole derivatives were tested against fungal pathogens. The results highlighted that certain structural modifications enhanced antifungal potency significantly compared to traditional antifungal agents .
Research Findings
Recent research has focused on synthesizing new derivatives based on the pyrazole structure to explore their biological activities further. Notably:
Q & A
Basic: What are the recommended synthetic routes and characterization methods for (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol?
Answer:
- Synthesis : A common approach involves cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters, followed by functionalization. For example, refluxing precursors in xylene with chloranil (oxidizing agent) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, can yield pyrazole derivatives .
- Characterization :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
- Chromatography : HPLC (C18 columns) with UV detection for purity analysis .
- Spectroscopy : FTIR (hydroxyl stretch ~3200–3400 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 7.5–8.5 ppm), and MS for molecular ion confirmation .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Structural confirmation :
- Purity assessment :
Basic: How can researchers initiate biological activity studies for this compound?
Answer:
- Initial screening :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Dosage : Start with 10–50 µM in DMSO/PBS vehicles, ensuring solubility via sonication .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Answer:
- Reaction optimization :
- Use catalysts like p-toluenesulfonic acid (10 mol%) in anhydrous THF to accelerate cyclization .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification :
Advanced: How to address contradictions in crystallographic and spectroscopic data?
Answer:
- Data reconciliation :
- Statistical tools : Apply principal component analysis (PCA) to cluster spectral data and identify outliers .
Advanced: What computational strategies predict reactivity and binding modes?
Answer:
- Reactivity modeling :
- DFT calculations (e.g., HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites on the pyrazole ring .
- Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, CYP450) to predict binding affinities .
- Solvent effects : Use COSMO-RS to simulate solvation energies in polar aprotic solvents (DMF, DMSO) .
Advanced: How to evaluate compound stability under varying storage and experimental conditions?
Answer:
- Stability protocols :
- Accelerated degradation studies: Expose to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., oxidation of methanol to ketone) .
- pH stability: Incubate in buffers (pH 2–12) and analyze by LC-MS for hydrolytic cleavage .
- Light sensitivity : UV-vis spectroscopy (λ 200–400 nm) to detect photodegradation .
Advanced: What mechanistic studies elucidate long-term biological effects?
Answer:
- Pathway analysis :
- RNA-seq/proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- ROS detection: Fluorescent probes (DCFH-DA) to quantify intracellular oxidative stress .
- In vivo models : Zebrafish assays (96-h LC₅₀) for acute toxicity, followed by histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
